molecular formula C6H4BBrF3K B7802790 potassium;(2-bromophenyl)-trifluoroboranuide

potassium;(2-bromophenyl)-trifluoroboranuide

Cat. No.: B7802790
M. Wt: 262.91 g/mol
InChI Key: ZBIFTBZXVXXMCG-UHFFFAOYSA-N
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Description

Potassium;(2-bromophenyl)-trifluoroboranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly notable for its role in Suzuki–Miyaura cross-coupling reactions, which are widely used in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;(2-bromophenyl)-trifluoroboranuide typically involves the reaction of 2-bromophenylboronic acid with potassium fluoride and boron trifluoride. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boron compound. The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and automated systems to control temperature and reagent addition. This ensures consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium;(2-bromophenyl)-trifluoroboranuide primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. These reactions involve the coupling of the boron compound with various aryl or vinyl halides in the presence of a palladium catalyst .

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts, such as palladium acetate or palladium chloride, and bases like potassium carbonate or sodium hydroxide. The reactions are typically carried out in polar solvents like dimethylformamide or tetrahydrofuran under mild conditions .

Major Products

The major products formed from these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism by which potassium;(2-bromophenyl)-trifluoroboranuide exerts its effects in Suzuki–Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Potassium;(2-bromophenyl)-trifluoroboranuide can be compared with other organoboron compounds used in Suzuki–Miyaura cross-coupling reactions:

Conclusion

This compound is a versatile and valuable compound in organic chemistry, with significant applications in the synthesis of complex molecules. Its unique properties and reactivity make it an essential tool in both academic research and industrial applications.

Properties

IUPAC Name

potassium;(2-bromophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF3.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIFTBZXVXXMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC=CC=C1Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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